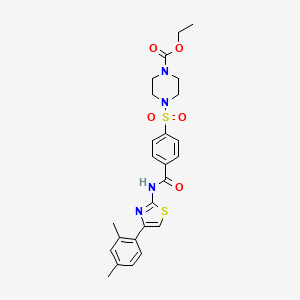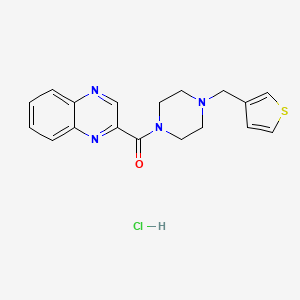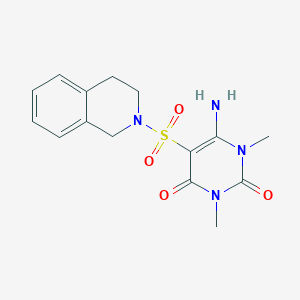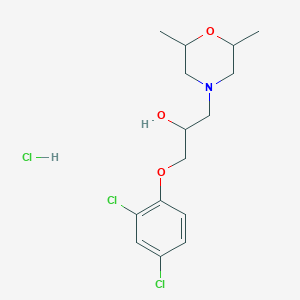![molecular formula C26H20N2OS2 B2612371 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide CAS No. 325988-60-1](/img/structure/B2612371.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several notable functional groups, including a benzothiazole, a tetrahydrobenzothiophene, and a naphthalene linked by amide bonds. Benzothiazoles are heterocyclic compounds with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory . Tetrahydrobenzothiophenes are sulfur-containing cyclic compounds, and naphthalene is a polycyclic aromatic hydrocarbon.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and tetrahydrobenzothiophene rings would contribute to the rigidity of the molecule, while the naphthalene ring could contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide bonds and the various ring structures. The benzothiazole ring, in particular, has been shown to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could increase its stability and influence its solubility in various solvents .Aplicaciones Científicas De Investigación
Applications in Materials Science and Chemistry
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide, due to its complex structure, may find relevance in the domain of materials science, particularly in the development of novel polymers and scintillators. For instance, research into plastic scintillators based on polymethyl methacrylate has explored the use of various luminescent dyes and secondary solvents to enhance scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005). Such compounds, including those with benzothiazole and naphthalene moieties, may serve as luminescent activators or wavelength shifters in scintillator applications, suggesting a potential area of application for the chemical .
Biological and Medicinal Chemistry Applications
Although specifics on the biological or medicinal applications of this compound were not directly found, compounds with benzothiazole units have been widely studied for their diverse biological activities. The structure-activity relationships of thiophene derivatives, which are closely related to benzothiazoles, have been reviewed, indicating a broad spectrum of therapeutic properties without a consistent superiority of any specific molecular structure (Drehsen & Engel, 1983). Furthermore, the chemistry and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) have been extensively reviewed, highlighting their application in spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). This suggests that compounds with benzothiazole and benzothiophene units could have significant potential in medicinal chemistry and biology, including as ligands for various biomolecules, highlighting a possible research avenue for the specified chemical.
Mecanismo De Acción
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have shown promising activity against various bacterial strains .
Mode of Action
The specific interaction of This compound Benzothiazole derivatives have been found to exhibit inhibitory effects against various bacterial strains .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of This compound Certain benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential bactericidal activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of similar benzothiazole derivatives was achieved under relatively milder reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS2/c29-24(18-12-7-9-16-8-1-2-10-17(16)18)28-26-23(19-11-3-5-14-21(19)30-26)25-27-20-13-4-6-15-22(20)31-25/h1-2,4,6-10,12-13,15H,3,5,11,14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZHMXZSHWYFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2612288.png)

![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612293.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2612296.png)







![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2612311.png)
